(5-Bromo-2-ethylpyridin-3-yl)boronic acid
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Overview
Description
(5-Bromo-2-ethylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C7H9BBrNO2 and a molecular weight of 229.87 g/mol . This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-ethylpyridin-3-yl)boronic acid typically involves the bromination of 2-ethylpyridine followed by borylation. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent borylation is often carried out using a palladium-catalyzed reaction with bis(pinacolato)diboron in the presence of a base such as potassium acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also enhances the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-ethylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with amines or alcohols in the presence of a copper catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products Formed
Biaryls: Formed from Suzuki-Miyaura coupling.
Amines and Alcohols: Formed from Chan-Lam coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Scientific Research Applications
(5-Bromo-2-ethylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Bromo-2-ethylpyridin-3-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in various coupling reactions, where the boronic acid acts as a nucleophile .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-3-pyridinyl)boronic acid: Similar in structure but lacks the ethyl group at the 2-position.
(3-Bromopyridin-5-yl)boronic acid: Another structural isomer with different substitution patterns.
Uniqueness
(5-Bromo-2-ethylpyridin-3-yl)boronic acid is unique due to the presence of both the bromo and ethyl groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C7H9BBrNO2 |
---|---|
Molecular Weight |
229.87 g/mol |
IUPAC Name |
(5-bromo-2-ethylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BBrNO2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4,11-12H,2H2,1H3 |
InChI Key |
QBDSGFCLNZYRSH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1CC)Br)(O)O |
Origin of Product |
United States |
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